REACTION_CXSMILES
|
[NH:1]1[CH2:4][CH2:3][CH2:2]1.CCN([CH:11]([CH3:13])[CH3:12])C(C)C.CN([C:17]([O:21]N1N=NC2C=CC=NC1=2)=[N+](C)C)C.F[P-](F)(F)(F)(F)F.[CH3:38][CH2:39]OC(C)=O>C(Cl)Cl>[N:1]1([C:17](=[O:21])[C:11]([CH3:12])([CH3:13])[C:38]#[CH:39])[CH2:4][CH2:3][CH2:2]1 |f:2.3|
|
Name
|
1,1-dimethyl-3-butynoic acid
|
Quantity
|
333 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
250 mg
|
Type
|
reactant
|
Smiles
|
N1CCC1
|
Name
|
|
Quantity
|
1.6 mL
|
Type
|
reactant
|
Smiles
|
CCN(C(C)C)C(C)C
|
Name
|
|
Quantity
|
1.25 g
|
Type
|
reactant
|
Smiles
|
CN(C)C(=[N+](C)C)ON1C2=C(C=CC=N2)N=N1.F[P-](F)(F)(F)(F)F
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
CCOC(=O)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at rt for 20 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to leave a yellow oil
|
Type
|
WASH
|
Details
|
washed with 5% aq HCl (2×15 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
Removal of the solvent
|
Type
|
WAIT
|
Details
|
left an oil (819 mg) which
|
Type
|
CUSTOM
|
Details
|
was purified by chromatography on a 12-g silica cartridge
|
Type
|
WASH
|
Details
|
eluted with a 0-100% EtOAc in hexanes gradient
|
Reaction Time |
20 h |
Name
|
|
Type
|
product
|
Smiles
|
N1(CCC1)C(C(C#C)(C)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 198 mg | |
YIELD: PERCENTYIELD | 44% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |